molecular formula C8H7BrFNO2 B8807882 Ethyl 5-bromo-3-fluoropicolinate

Ethyl 5-bromo-3-fluoropicolinate

Cat. No.: B8807882
M. Wt: 248.05 g/mol
InChI Key: WNKRKPBQQRDZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-fluoropicolinate is a halogenated picolinate ester featuring a bromine atom at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester moiety.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

ethyl 5-bromo-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3

InChI Key

WNKRKPBQQRDZFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of Ethyl 5-bromo-3-fluoropicolinate are other picolinate esters, such as Mthis compound , which differ only in the ester substituent (methyl vs. ethyl). Below is a detailed comparison:

Key Differences and Implications

Lipophilicity: Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability in biological systems. Solubility: The ethyl derivative may show lower aqueous solubility but better compatibility with non-polar solvents, influencing reaction conditions in synthetic applications.

Synthetic Utility :

  • Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, whereas methyl esters may hydrolyze more readily under basic conditions. This stability difference could affect their roles as intermediates in multi-step syntheses.

Discontinuation may also reflect shifting research priorities toward analogs with alternative substituents (e.g., chlorine or trifluoromethyl groups).

Table 1: Comparative Data for Ethyl and Mthis compound

Property This compound Mthis compound
Molecular Formula C₈H₇BrFNO₂ C₇H₅BrFNO₂
Molecular Weight (g/mol) 247.9 233.9
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Commercial Status (2025) Discontinued Discontinued

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.